N10-Didesmethyl Rizatriptan

Übersicht

Beschreibung

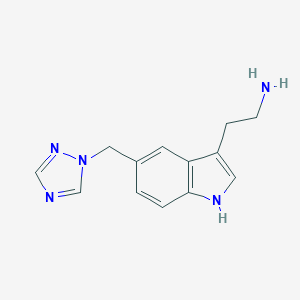

N10-Didesmethyl Rizatriptan is a derivative of Rizatriptan, a well-known medication used for the treatment of migraine headaches. This compound is characterized by the removal of two methyl groups from the nitrogen atom in the Rizatriptan molecule. It retains the core structure of Rizatriptan, which includes an indole ring and a triazole moiety, making it an interesting subject for further chemical and pharmacological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N10-Didesmethyl Rizatriptan typically involves the demethylation of Rizatriptan. One common method is the use of strong acids or bases to remove the methyl groups. For instance, a demethylation reaction can be carried out using hydrobromic acid in acetic acid at elevated temperatures. The reaction conditions need to be carefully controlled to avoid over-demethylation or degradation of the indole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the efficiency and yield of the demethylation process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: N10-Didesmethyl Rizatriptan can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Substitution: The indole ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions using reagents like halogens or nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with hydrogenated indole rings.

Substitution: Halogenated or nitro-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

N10-Didesmethyl Rizatriptan acts as a selective agonist for the serotonin receptors 5-HT_1B and 5-HT_1D, which are implicated in the modulation of migraine pain pathways. By activating these receptors, the compound promotes vasoconstriction of intracranial blood vessels and inhibits the release of pro-inflammatory neuropeptides, thereby alleviating migraine symptoms.

Acute Migraine Treatment

Rizatriptan has been extensively studied for its efficacy in acute migraine treatment. Clinical trials have demonstrated that doses of 10 mg are optimal for achieving significant pain relief within two hours of administration. A meta-analysis indicated that 90% of patients experienced pain relief after using Rizatriptan for multiple attacks, highlighting its effectiveness compared to placebo treatments .

| Study | Sample Size | Treatment | Outcome Measure | Results |

|---|---|---|---|---|

| Dahlof, 2000 | 250 | Rizatriptan 10 mg | Pain relief at 2 hours | 86% had pain relief in at least two attacks |

| Block, 1998 | 1,831 | Rizatriptan 10 mg vs standard treatment | Pain relief at 2 hours | 90% for Rizatriptan vs 70% for standard care |

| Göbel, 2001 | 25,501 | Tolerance to Rizatriptan use | Tolerance and headache relief | No tolerance observed with repeated use |

Safety and Tolerability

A recent study evaluated the pharmacokinetics and safety profile of DFN-10 (a formulation of Rizatriptan) administered subcutaneously. The results indicated that DFN-10 was well-tolerated among healthy subjects, with no serious adverse events reported. This route of administration is particularly beneficial for patients who experience nausea and vomiting during migraine attacks .

Emerging Research Findings

Recent investigations have explored the broader implications of this compound beyond acute migraine treatment:

Vestibular-Induced Motion Sickness

Research has shown that Rizatriptan can reduce vestibular-induced motion sickness in migraineurs by modulating serotonergic pathways involved in vestibular-autonomic responses . This suggests potential applications in treating motion sickness among individuals prone to migraines.

Quality of Life Improvements

Studies assessing the impact of Rizatriptan on quality of life metrics have revealed significant improvements in migraine-specific quality of life scores when compared to placebo. Patients reported enhanced social functioning and reduced migraine symptoms following treatment with Rizatriptan .

Wirkmechanismus

N10-Didesmethyl Rizatriptan exerts its effects by acting as an agonist at serotonin 5-HT1B and 5-HT1D receptors. These receptors are involved in the regulation of vascular tone and neurotransmitter release. By binding to these receptors, the compound induces vasoconstriction and inhibits the release of pro-inflammatory neuropeptides, thereby alleviating migraine symptoms.

Vergleich Mit ähnlichen Verbindungen

Rizatriptan: The parent compound, used for migraine treatment.

Sumatriptan: Another triptan class drug with a similar mechanism of action.

Zolmitriptan: A triptan with a slightly different chemical structure but similar therapeutic effects.

Uniqueness: N10-Didesmethyl Rizatriptan is unique due to its specific demethylation, which may result in different pharmacokinetic properties and receptor binding affinities compared to its parent compound and other triptans. This uniqueness makes it a valuable compound for further pharmacological and clinical studies.

Biologische Aktivität

N10-Didesmethyl Rizatriptan is a metabolite of Rizatriptan, a medication primarily used for the acute treatment of migraine. Understanding the biological activity of this compound involves examining its pharmacological properties, mechanisms of action, and clinical implications.

Overview of Rizatriptan

Rizatriptan is classified as a selective agonist for the serotonin receptors 5-HT1B and 5-HT1D. It is noted for its rapid absorption and effectiveness in alleviating migraine symptoms. The compound exhibits high affinity for these receptors, leading to vasoconstriction of intracranial blood vessels and inhibition of neurogenic inflammation, which are critical in migraine pathophysiology .

The biological activity of this compound can be understood through its relationship with the parent compound, Rizatriptan. The mechanisms include:

- Vasoconstriction : By activating 5-HT1B receptors on vascular smooth muscle, it induces vasoconstriction in dilated intracranial blood vessels during a migraine attack.

- Inhibition of Neuropeptide Release : Activation of 5-HT1D receptors inhibits the release of pro-inflammatory neuropeptides from trigeminal neurons, reducing inflammation and pain signaling .

Pharmacokinetics

Rizatriptan is rapidly absorbed with a bioavailability of approximately 45% due to first-pass metabolism. The peak plasma concentration is typically reached within 1 to 1.5 hours after oral administration. The drug has a relatively short half-life of about 2 to 3 hours .

| Parameter | Value |

|---|---|

| Bioavailability | ~45% |

| Time to Peak Concentration (Tmax) | 1-1.5 hours |

| Half-life | 2-3 hours |

| Volume of Distribution | 110 L (female), 140 L (male) |

| Protein Binding | ~14% |

Clinical Efficacy

Clinical studies have demonstrated the efficacy of Rizatriptan in treating migraines:

- A multicenter study involving 1473 migraine patients showed that Rizatriptan significantly reduced headache severity within 30 minutes post-administration.

- At two hours post-dose, pain relief was reported in 62% and 71% of patients taking 5 mg and 10 mg doses respectively, compared to only 35% in the placebo group .

Case Studies and Research Findings

Research has highlighted several key findings regarding the biological activity and clinical outcomes associated with this compound:

- Vasoconstriction Studies : Preclinical studies indicated that Rizatriptan causes significant vasoconstriction in isolated human cranial arteries, with an EC50 similar to plasma concentrations achieved after therapeutic dosing .

- Neurogenic Inflammation : Studies have shown that Rizatriptan effectively inhibits neurogenic dural vasodilation and plasma protein extravasation in animal models, contributing to its anti-inflammatory effects during migraine attacks .

- Pharmacokinetic Variability : Gender differences have been noted in pharmacokinetic profiles, with females exhibiting higher plasma concentrations than males after administration .

Eigenschaften

IUPAC Name |

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5/c14-4-3-11-6-16-13-2-1-10(5-12(11)13)7-18-9-15-8-17-18/h1-2,5-6,8-9,16H,3-4,7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKCDMQZVXCGLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901211251 | |

| Record name | 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901211251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144035-23-4 | |

| Record name | 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144035-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901211251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.